Aspartocin D

Description

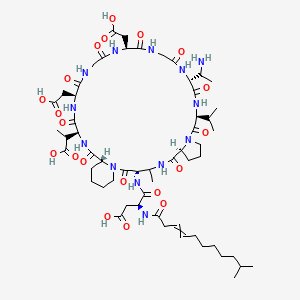

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid has been reported in Streptomyces canus with data available.

amphomycin analog from Streptomyces canus strain FIM-0916; structure in first source

Properties

Molecular Formula |

C57H89N13O20 |

|---|---|

Molecular Weight |

1276.4 g/mol |

IUPAC Name |

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1 |

InChI Key |

YHIXQCPAIOGTGT-JBGAKSTFSA-N |

Appearance |

Off white to fawn solid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aspartocin D from Streptomyces canus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a potent lipopeptide antibiotic, represents a promising candidate in the ongoing search for novel antimicrobial agents. Isolated from the fermentation broth of Streptomyces canus FIM0916, this molecule exhibits significant, calcium-dependent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Aspartocin D. It includes detailed experimental protocols, a summary of its biological activity, and an elucidation of its mechanism of action, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction

The rise of antibiotic-resistant pathogens necessitates the urgent discovery and development of new classes of antimicrobial compounds. Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[1] Aspartocin D belongs to the amphomycin group of lipopeptide antibiotics, which are characterized by a cyclic peptide core linked to a fatty acid side chain.[2] First reported as a novel analogue of amphomycin, Aspartocin D was identified from Streptomyces canus strain FIM0916.[2] Its potent and specific activity against Gram-positive bacteria, which is enhanced in the presence of calcium ions, makes it a subject of considerable interest for further investigation and potential therapeutic application.[2][3]

Physicochemical Properties of Aspartocin D

Aspartocin D is a complex lipopeptide with a molecular formula of C₅₆H₈₇N₁₃O₂₀ and a molecular weight of 1262.4 g/mol . Its structure consists of a cyclic decapeptide core and a lipid side chain, which contributes to its interaction with bacterial cell membranes.

| Property | Value |

| CAS Number | 1562369-96-3 |

| Molecular Formula | C₅₆H₈₇N₁₃O₂₀ |

| Molecular Weight | 1262.4 g/mol |

| Class | Lipopeptide Antibiotic (Amphomycin Analogue) |

| Producing Organism | Streptomyces canus FIM0916 |

Experimental Protocols

While the seminal publication on Aspartocin D outlines its discovery, it provides a general overview of the isolation methodology.[2] The following detailed protocols are a composite representation based on established methods for the fermentation of Streptomyces and the purification of lipopeptide antibiotics.

Fermentation of Streptomyces canus FIM0916

The production of Aspartocin D is achieved through submerged fermentation of Streptomyces canus FIM0916 under optimized conditions to promote secondary metabolite production.

3.1.1. Culture Media and Conditions

-

Seed Culture Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

pH adjusted to 7.0-7.2 before sterilization.

-

-

Production Medium (per liter):

-

Glucose: 30 g

-

Soybean Meal: 15 g

-

Yeast Extract: 3 g

-

NaCl: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 2 g

-

pH adjusted to 7.0 before sterilization.

-

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

Agitation: 200-250 rpm

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Incubation Time: 7-10 days

-

3.1.2. Fermentation Workflow

Isolation and Purification of Aspartocin D

The isolation of Aspartocin D from the fermentation broth involves a multi-step chromatographic process to separate it from other metabolites and media components.

3.2.1. Extraction

-

Cell Separation: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial cake from the supernatant.

-

Supernatant Extraction: The supernatant is adjusted to pH 3.0 with HCl and subjected to extraction with an equal volume of ethyl acetate. This process is repeated three times. The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.

-

Mycelial Extraction: The mycelial cake is extracted with methanol (3 x 500 mL). The methanol extracts are combined and concentrated in vacuo.

3.2.2. Chromatographic Purification

The crude extracts are then subjected to a series of chromatographic steps.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A stepwise gradient of chloroform-methanol (from 100:0 to 50:50 v/v).

-

Fractions are collected and tested for antimicrobial activity. Active fractions are pooled and concentrated.

-

-

Size-Exclusion Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

This step separates compounds based on their molecular size.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid), from 20% to 80% acetonitrile over 40 minutes.

-

Detection: UV at 210 nm.

-

The peak corresponding to Aspartocin D is collected, and the solvent is removed by lyophilization to yield the pure compound.

-

Biological Activity and Mechanism of Action

Aspartocin D demonstrates potent antibacterial activity primarily against Gram-positive bacteria. This activity is notably dependent on the concentration of calcium ions.

| Target Organism | MIC (µg/mL) with 1.25 mM Ca²⁺ |

| Bacillus subtilis | 4 |

| Staphylococcus aureus | 16 |

Note: MIC values are indicative and can vary based on experimental conditions.

Recent studies have shed light on the mechanism of action of Aspartocin D and related amphomycin-class lipopeptides.[2][3][4] Unlike some lipopeptides that cause direct membrane disruption, Aspartocin D appears to inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[5] The proposed mechanism involves a dual mode of action:

-

Sequestration of Undecaprenyl Phosphate (C₅₅-P): Aspartocin D binds to the lipid carrier C₅₅-P, which is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, Aspartocin D prevents its utilization in the cell wall synthesis pathway.[5]

-

Inhibition of UptA Flippase: Aspartocin D has been shown to directly interact with and inhibit the function of UptA, a membrane protein responsible for flipping C₅₅-P from the periplasmic side to the cytoplasmic side of the membrane for reuse in the peptidoglycan synthesis cycle.[2][3][4][6][7] This direct inhibition of a key enzyme in the pathway further potentiates its antibacterial effect.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. | Department of Biology [biology.ox.ac.uk]

An In-depth Technical Guide on the Mechanism of Action of Aspartocin D as a Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent lipopeptide antibiotic (CDA) family, exhibiting potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, drawing upon recent advancements in the field. Aspartocin D employs a sophisticated, dual-pronged attack on the bacterial cell envelope. Its primary mode of action involves the disruption of peptidoglycan synthesis by targeting the essential lipid carrier, undecaprenyl phosphate (C55-P or bactoprenol phosphate). This is achieved through both sequestration of free C55-P and direct inhibition of the C55-P flippase, UptA. This guide provides a comprehensive overview of the molecular interactions, quantitative antibacterial data, and the experimental methodologies used to elucidate this mechanism.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Lipopeptide antibiotics, such as daptomycin, have emerged as a clinically important class for treating infections caused by resistant Gram-positive pathogens. Aspartocin D, a structurally related lipopeptide, represents a promising candidate in this class. Its activity is contingent on the presence of calcium ions, a hallmark of the CDA family. Understanding the precise molecular mechanism of Aspartocin D is crucial for its potential development as a therapeutic agent and for designing next-generation antibiotics that can circumvent existing resistance pathways.

Molecular Structure and Properties

Aspartocin D is a cyclic lipopeptide characterized by a core peptide ring and an exocyclic fatty acid tail. This amphipathic structure is fundamental to its interaction with the bacterial cell membrane. The peptide core contains specific amino acid residues that coordinate with calcium ions, inducing a conformational change that is essential for its biological activity.

Mechanism of Action

The antibacterial activity of Aspartocin D is a multi-faceted process that culminates in the inhibition of cell wall biosynthesis, a pathway essential for bacterial viability. The mechanism is critically dependent on calcium ions, which facilitate the antibiotic's interaction with the bacterial membrane and its molecular targets.

Calcium-Dependent Membrane Interaction

In the presence of physiological concentrations of calcium, Aspartocin D undergoes a conformational change that enhances its amphipathicity. This calcium-bound form has a high affinity for the negatively charged phospholipids present in the bacterial cell membrane, such as phosphatidylglycerol. This interaction localizes the antibiotic at the site of action and is the prerequisite for its subsequent inhibitory functions.

Dual Targeting of Undecaprenyl Phosphate (C55-P)

Recent evidence has revealed that Aspartocin D employs a dual mechanism to disrupt the peptidoglycan synthesis pathway by targeting the essential lipid carrier, undecaprenyl phosphate (C55-P). C55-P is responsible for transporting peptidoglycan precursors from the cytoplasm to the periplasmic space for incorporation into the growing cell wall.

-

Sequestration of Free C55-P: Similar to other members of its class, Aspartocin D is capable of forming a complex with free C55-P in the bacterial membrane. By sequestering this lipid carrier, Aspartocin D depletes the pool available for the peptidoglycan synthesis machinery, effectively halting cell wall construction.

-

Direct Inhibition of the C55-P Flippase (UptA): A pivotal and more recently discovered aspect of Aspartocin D's mechanism is its ability to directly inhibit the function of UptA, a membrane protein that facilitates the translocation (flipping) of C55-P from the periplasmic to the cytoplasmic side of the membrane for reuse in the synthesis cycle.[1][2][3] Aspartocin D achieves this by competing with C55-P for binding to the UptA protein.[1][2][3] This direct inhibition of a key enzyme in the C55-P recycling pathway represents a sophisticated and potent mode of antibacterial action.

The following diagram illustrates the proposed dual mechanism of action of Aspartocin D.

Quantitative Data

The antibacterial activity of Aspartocin D is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for Aspartocin D are highly dependent on the concentration of calcium ions in the growth medium.

| Bacterium | Calcium Conc. (mM) | MIC (µg/mL) |

| Bacillus subtilis | 2.5 | 0.06 |

| 0.125 | 4 | |

| Staphylococcus aureus | 2.5 | 0.25 |

| 0.125 | 8 |

Table 1. Calcium-dependent in vitro activity of Aspartocin D.

Experimental Protocols

The elucidation of Aspartocin D's mechanism of action relies on a combination of microbiological, biochemical, and biophysical techniques.

Determination of Minimum Inhibitory Concentration (MIC)

This assay quantifies the in vitro antibacterial activity of Aspartocin D.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution of Aspartocin D: The antibiotic is serially diluted in CAMHB containing varying concentrations of CaCl2 (e.g., from 0.125 mM to 2.5 mM) in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of Aspartocin D at which no visible bacterial growth is observed.

Native Mass Spectrometry for Protein-Ligand Interaction Analysis

This technique was instrumental in demonstrating the direct interaction of Aspartocin D with UptA.[1][2][3]

-

Protein and Ligand Preparation: Purified UptA protein is prepared in a suitable buffer (e.g., 200 mM ammonium acetate, pH 8.0) containing a mild detergent (e.g., 0.05% LDAO) to maintain protein solubility and stability. Solutions of C55-P and Aspartocin D are also prepared.

-

Incubation: A fixed concentration of UptA (e.g., 2.5 µM) is incubated with a saturating concentration of C55-P (e.g., 10 µM) to form the UptA:C55-P complex.

-

Competition Assay: Increasing concentrations of Aspartocin D (e.g., 0 to 100 µM) are added to the pre-formed UptA:C55-P complex and allowed to equilibrate.

-

Mass Spectrometry Analysis: The samples are introduced into a native mass spectrometer. The instrument is tuned to preserve non-covalent interactions.

-

Data Analysis: The mass spectra are analyzed to identify peaks corresponding to apo-UptA, UptA:C55-P, and UptA:Aspartocin D. The relative intensities of the UptA:C55-P complex in the presence of increasing concentrations of Aspartocin D are quantified to demonstrate competitive binding.

The following diagram outlines the experimental workflow for the native mass spectrometry-based competition assay.

Signaling Pathways

Currently, there is no direct evidence to suggest that Aspartocin D's mechanism of action involves the modulation of specific intracellular signaling pathways. Its primary activity is directed at the bacterial cell envelope, leading to a cascade of events that result in cell death due to the inhibition of cell wall synthesis and subsequent loss of structural integrity.

Conclusion and Future Directions

Aspartocin D exhibits a sophisticated dual mechanism of action against Gram-positive bacteria by targeting the essential lipid carrier C55-P through both sequestration and direct enzymatic inhibition of the flippase UptA. This multifaceted approach makes it a compelling candidate for further preclinical development. Future research should focus on obtaining high-resolution structural data of the Aspartocin D-UptA complex to facilitate structure-based drug design. Additionally, a more in-depth investigation into its activity against a broader range of clinical isolates, including resistant strains, and an assessment of its potential for resistance development are warranted. Elucidating the precise kinetics of UptA inhibition and the binding affinities will provide a more complete quantitative picture of its potent antibacterial activity.

References

The Antibacterial Spectrum of Aspartocin D Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent lipopeptide class of antibiotics, which exhibit potent activity primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of Aspartocin D and its closely related analogs. Due to the limited availability of specific quantitative data for Aspartocin D, this document leverages published data on the broader Aspartocin complex and its well-studied structural and functional analogs, Laspartomycin C and the Amphomycin-analog MX-2401, to provide a comprehensive understanding of its potential antimicrobial efficacy. This guide includes a summary of available quantitative antibacterial data, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. Lipopeptide antibiotics, such as daptomycin, have emerged as a critical class of therapeutics to combat these infections. Aspartocin D, a structurally related lipopeptide, is of growing interest for its potential antibacterial properties. Its activity is notably dependent on the presence of calcium ions, a characteristic feature of this antibiotic class.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of Aspartocin D's activity against Gram-positive bacteria.

Quantitative Antibacterial Spectrum

Table 1: Minimum Inhibitory Concentration (MIC) of Laspartomycin C against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-sensitive) | 2[2] |

| Staphylococcus aureus (Methicillin-resistant, MRSA) | Data suggests activity, specific MICs not cited[1][5] |

| Staphylococcus aureus (Vancomycin-intermediate, VISA) | Data suggests activity, specific MICs not cited[1][2] |

| Staphylococcus aureus (Vancomycin-resistant, VRSA) | Data suggests activity, specific MICs not cited[2] |

| Enterococcus faecalis (Vancomycin-resistant, VRE) | Data suggests activity, specific MICs not cited[1] |

| Enterococcus faecium (Vancomycin-resistant, VRE) | Data suggests activity, specific MICs not cited[1] |

Note: The antibacterial activity of Laspartomycin C, and by extension Aspartocin D, is dependent on the concentration of Ca2+ in the testing medium.[5]

Proposed Mechanism of Action

The antibacterial mechanism of Aspartocin D is believed to be analogous to that of other calcium-dependent lipopeptide antibiotics like daptomycin and Laspartomycin C.[1][5] The proposed mechanism involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane disruption and subsequent cell death.

The key steps in the proposed signaling pathway are:

-

Calcium-dependent Conformational Change: In the presence of calcium ions, Aspartocin D undergoes a conformational change, which is essential for its antibacterial activity.[1]

-

Monomer Insertion into the Cell Membrane: The calcium-bound form of Aspartocin D monomers insert into the cell membrane of Gram-positive bacteria.

-

Oligomerization and Pore Formation: Following membrane insertion, the monomers oligomerize to form a pore-like structure.

-

Ion Leakage and Depolarization: This structure disrupts the cell membrane integrity, leading to the leakage of essential ions, such as potassium, and causing membrane depolarization.

-

Inhibition of Cellular Processes and Cell Death: The loss of membrane potential disrupts critical cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Experimental Protocols

The following protocols are based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and are adapted for the specific requirements of calcium-dependent antibiotics like Aspartocin D.[3][4][6]

Broth Microdilution Method

This is a quantitative method used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Aspartocin D stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Calcium chloride (CaCl₂) solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Media Preparation: Prepare CAMHB and supplement with CaCl₂ to a final concentration of 50 mg/L. This is crucial for the activity of calcium-dependent antibiotics.[6]

-

Serial Dilution of Aspartocin D: Perform a two-fold serial dilution of the Aspartocin D stock solution in the calcium-supplemented CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Aspartocin D at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

Conclusion

Aspartocin D, as a calcium-dependent lipopeptide antibiotic, holds promise as a potential therapeutic agent against Gram-positive bacteria, including drug-resistant strains. While specific quantitative data for Aspartocin D remains limited, the information available for the closely related compounds Laspartomycin C and Amphomycin analogs suggests a potent antibacterial spectrum. The mechanism of action is likely to involve calcium-dependent membrane disruption, a hallmark of this antibiotic class. The provided experimental protocols offer a standardized approach for further investigation into the precise antibacterial activity of Aspartocin D. Future research should focus on generating specific MIC data for Aspartocin D against a broad panel of clinical isolates to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular cloning and identification of the laspartomycin biosynthetic gene cluster from Streptomyces viridochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Amino Acid Residues in Aspartocin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a member of the aspartocin family of lipopeptide antibiotics, which are part of the larger class of calcium-dependent antibiotics (CDAs). These natural products, produced by various species of Streptomyces, exhibit potent activity against a range of Gram-positive bacteria. The biological activity of these complex molecules is intrinsically linked to their three-dimensional structure, in which the stereochemistry of the constituent amino acid residues plays a pivotal role. This technical guide provides an in-depth analysis of the stereochemistry of amino acid residues in Aspartocin D, details the experimental protocols used for such determinations, and discusses the mechanistic implications of its chiral components.

Structure and Stereochemistry of Aspartocin D

Aspartocin D shares a common cyclic decapeptide core with other members of the aspartocin family. The core structure is composed of eleven amino acid residues, with a fatty acid side chain attached to the N-terminal aspartic acid. The sequence of the cyclic core is cyclo(Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro).

The stereochemical configuration of the amino acid residues is a critical feature of the aspartocin family. It has been established through chemical degradation studies and spectroscopic analysis that the cyclic core of aspartocins contains two D-amino acid residues. The remaining chiral amino acids are in the L-configuration. Glycine, being achiral, does not have a stereocenter.

Amino Acid Residue Configuration

The stereochemical assignments for the amino acid residues in the cyclic core of Aspartocin D are summarized in the table below.

| Residue Position | Amino Acid | Abbreviation | Stereochemistry |

| 2 | α,β-Diaminobutyric acid | Dab | L-threo |

| 3 | Pipecolic acid | Pip | D |

| 4 | β-Methylaspartic acid | MeAsp | L |

| 5 | Aspartic acid | Asp | L |

| 6 | Glycine | Gly | Achiral |

| 7 | Aspartic acid | Asp | L |

| 8 | Glycine | Gly | Achiral |

| 9 | α,β-Diaminobutyric acid | Dab | D-erythro |

| 10 | Valine | Val | L |

| 11 | Proline | Pro | L |

Table 1: Stereochemistry of Amino Acid Residues in the Cyclic Core of Aspartocin D.

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of amino acid residues in a complex peptide like Aspartocin D is a multi-step process. The most common and reliable methods involve acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids and analysis using chiral chromatography. The "Advanced Marfey's Method" is a widely accepted and highly sensitive technique for this purpose.

Acid Hydrolysis

The first step is to break down the peptide into its individual amino acid constituents.

Protocol:

-

Sample Preparation: A purified sample of Aspartocin D (typically 50-100 µg) is placed in a hydrolysis tube.

-

Acid Addition: 200 µL of 6 M HCl is added to the sample. To accurately quantify any racemization that may occur during hydrolysis, the hydrolysis can be performed in deuterated acid (e.g., 6 M DCl in D₂O). This will result in the incorporation of a deuterium atom at the α-carbon of any amino acid that racemizes, allowing it to be distinguished by mass spectrometry.

-

Hydrolysis: The tube is sealed under vacuum and heated at 110°C for 24 hours.

-

Drying: After hydrolysis, the sample is cooled, and the acid is removed by evaporation under a stream of nitrogen or by lyophilization. The dried hydrolysate is reconstituted in deionized water.

Chiral Derivatization (Advanced Marfey's Method)

The resulting amino acid mixture is then derivatized with a chiral reagent to form diastereomers, which can be separated by standard reverse-phase chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its enantiomer are commonly used for this purpose.

Protocol:

-

Aliquoting: The amino acid hydrolysate is divided into two equal portions.

-

Derivatization with L-FDAA:

-

To the first portion, 100 µL of 1 M NaHCO₃ is added, followed by 50 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

The reaction mixture is incubated at 40°C for 1 hour with occasional vortexing.

-

-

Derivatization with D-FDAA (for confirmation):

-

The second portion is treated similarly with D-FDAA. This can help in resolving ambiguous peaks.

-

-

Quenching: The reaction is quenched by adding 25 µL of 2 M HCl.

-

Sample Preparation for HPLC: The sample is evaporated to dryness and reconstituted in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

HPLC-MS Analysis

The derivatized amino acid diastereomers are separated and identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes is a common starting point.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 340 nm (the chromophore of the dinitrophenyl group).

-

-

Mass Spectrometry Detection:

-

The eluent is directed to an electrospray ionization (ESI) mass spectrometer.

-

Mass spectra are acquired in both positive and negative ion modes to ensure detection of all derivatized amino acids.

-

The mass of each derivatized amino acid is used for identification.

-

-

Data Analysis:

-

The retention times of the derivatized amino acids from the Aspartocin D hydrolysate are compared to the retention times of derivatized D- and L-amino acid standards.

-

Generally, for a given amino acid, the L-FDAA derivative of the L-amino acid elutes earlier than the L-FDAA derivative of the D-amino acid.

-

The integration of the peak areas allows for the quantification of the D/L ratio for each amino acid.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of amino acid stereochemistry.

Mechanism of Action and the Role of Stereochemistry

Aspartocin D belongs to the class of calcium-dependent lipopeptide antibiotics. Its antibacterial activity is contingent on the presence of calcium ions. The currently understood mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway and Mechanism of Action

The antibacterial mechanism of calcium-dependent lipopeptide antibiotics that target cell wall synthesis can be summarized as follows:

-

Calcium Binding: In the presence of calcium ions, Aspartocin D undergoes a conformational change, forming a complex with Ca²⁺. The negatively charged side chains of the aspartic acid residues are crucial for chelating calcium.

-

Membrane Association: The lipophilic fatty acid tail facilitates the anchoring of the Aspartocin D-Ca²⁺ complex to the bacterial cell membrane.

-

Target Binding: The complex then binds to a key precursor in the peptidoglycan synthesis pathway, most likely undecaprenyl phosphate (C55-P) or Lipid II.

-

Inhibition of Cell Wall Synthesis: By sequestering these essential precursors, Aspartocin D effectively halts the construction of the bacterial cell wall.

-

Cell Death: The inhibition of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in bacterial cell death.

The presence of D-amino acids is crucial for the overall conformation of the cyclic peptide. These "unnatural" stereoisomers introduce specific turns and folds in the peptide backbone that are necessary for the correct positioning of the calcium-binding residues and the overall shape required for target recognition and binding. An all-L-amino acid peptide would likely adopt a different, less active or inactive conformation.

Mechanism of Action Diagram

Caption: Proposed mechanism of action for Aspartocin D.

Conclusion

The stereochemistry of the amino acid residues in Aspartocin D is a fundamental aspect of its structure and biological function. The presence of D-pipecolic acid and D-erythro-α,β-diaminobutyric acid within the cyclic core is critical for adopting the bioactive conformation necessary for its calcium-dependent antibacterial activity. The determination of these stereochemical assignments relies on robust analytical techniques, with the Advanced Marfey's Method providing a sensitive and reliable workflow. A thorough understanding of the stereochemistry and mechanism of action of Aspartocin D is essential for the future development of novel lipopeptide antibiotics to combat the growing threat of antibiotic resistance.

Methodological & Application

Application Note: Structural Confirmation of Aspartocin D via Mass Spectrometry

Introduction

Aspartocin D is a member of the aspartocin family of cyclic lipopeptide antibiotics, which exhibit activity against Gram-positive bacteria.[1][2] These complex biomolecules are characterized by a cyclic peptide core and a lipid side chain. Structurally, the aspartocins share a common cyclic decapeptide core and differ in their fatty acid moieties.[3][4] Accurate structural confirmation is a critical step in the research and development of new antibiotic candidates. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of such complex natural products.[5][6][7] This application note provides a detailed protocol for the structural confirmation of Aspartocin D using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Structural Confirmation

The overall workflow for the structural confirmation of Aspartocin D using mass spectrometry involves several key stages, from sample preparation to data analysis and interpretation.

Experimental Protocols

Sample Preparation

-

Stock Solution Preparation: Accurately weigh 1 mg of Aspartocin D and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.[1]

-

Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Quality Control: Prepare a blank sample (50:50 acetonitrile/water with 0.1% formic acid) and a system suitability standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Method:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan Range: m/z 200-2000.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID).

-

Data-Dependent Acquisition: The top 3 most intense ions from the MS1 scan are selected for MS/MS fragmentation.

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions.

-

Data Presentation and Analysis

The primary goal of the mass spectrometry analysis is to confirm the molecular weight of Aspartocin D and to obtain fragment ions that are consistent with its known structure. The molecular formula for Aspartocin D is C₅₆H₈₇N₁₃O₂₀, with a monoisotopic mass of 1261.609 g/mol .[1]

Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for the precursor ion and key fragment ions of Aspartocin D. The fragmentation of cyclic peptides is complex; it often involves an initial ring-opening event followed by the generation of linear fragment ions.[5][8] The fragmentation pattern is predicted based on the known structure of Aspartocin D and the observed fragmentation of related aspartocins.[4]

| Ion Type | Observed m/z | Theoretical m/z | Mass Error (ppm) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | 1262.616 | 1262.617 | < 5 | Protonated intact molecule |

| [M+Na]⁺ | 1284.598 | 1284.599 | < 5 | Sodiated intact molecule |

| [M+2H]²⁺ | 631.812 | 631.812 | < 5 | Doubly protonated intact molecule |

| Fragment 1 | Hypothetical | Calculated | < 10 | Loss of lipid side chain |

| Fragment 2 | Hypothetical | Calculated | < 10 | Ring-opened linear peptide |

| Fragment 3 | Hypothetical | Calculated | < 10 | Specific b- or y-type ion from linear peptide |

| Fragment 4 | Hypothetical | Calculated | < 10 | Neutral loss (e.g., H₂O, NH₃) |

Note: The hypothetical fragment m/z values would be populated with actual experimental data. The mass error should be kept below 5 ppm for high-resolution mass spectrometry to ensure confident identification.

Data Interpretation and Structure-Fragment Relationship

The interpretation of the MS/MS spectrum is key to confirming the structure. A logical approach to data analysis is outlined below.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sequencing Aspartocin D using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic with activity against Gram-positive bacteria.[1] Like its analogues Aspartocin A, B, and C, it possesses a complex cyclic peptide core, making traditional sequencing methods challenging.[2] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the complete sequence elucidation and structural analysis of such complex biomolecules in solution.[3][4]

This document provides a detailed guide to the application of 2D NMR for determining the amino acid sequence of Aspartocin D. The methodology involves a systematic approach of first identifying individual amino acid spin systems and then linking them together based on through-space correlations.

Principle of 2D NMR-Based Peptide Sequencing

The de novo sequencing of a peptide like Aspartocin D via 2D NMR follows a well-established three-step strategy:

-

Identification of Amino Acid Spin Systems: Each amino acid residue (except proline) constitutes an isolated spin system, where all non-labile protons are connected through a network of scalar (J) couplings.[5] Experiments like COSY and TOCSY are used to identify all protons belonging to a single amino acid residue.

-

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled through two or three bonds (e.g., Hα-Hβ).[6]

-

TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a spin system, regardless of the number of intervening bonds. For example, a cross-peak between an amide proton (NH) and a methyl proton (Hγ) in a valine residue can be observed.[5]

-

-

Sequential Assignment: Once the individual amino acid spin systems are identified, they are ordered according to the peptide sequence. This is achieved using through-space correlations detected in NOESY or ROESY experiments.[7][8] These experiments identify protons that are close in space (< 5 Å), even if they are far apart in the sequence.[9] For sequential assignment, the key correlations are between protons of adjacent residues (i and i+1):

-

dαN(i, i+1): NOE between the α-proton of residue i and the amide proton of residue i+1.

-

dNN(i, i+1): NOE between the amide proton of residue i and the amide proton of residue i+1.

-

dβN(i, i+1): NOE between a β-proton of residue i and the amide proton of residue i+1.

-

-

Sequence Assembly and Verification: By "walking" along the peptide backbone using the sequential NOEs, the complete amino acid sequence is assembled. The identity of each amino acid is confirmed by its characteristic spin system pattern and chemical shifts.[10] For cyclic peptides like Aspartocin D, this walk continues until the chain closes on itself, confirming the cyclic nature and the complete sequence.

Data Presentation

While the specific NMR data for Aspartocin D is not publicly available, the following tables represent the expected proton (¹H) chemical shifts and key sequential NOE correlations, based on the published data for the closely related Aspartocin A.[2]

Table 1: Representative ¹H Chemical Shift Assignments for Aspartocin Core Peptide in DMSO-d₆

| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

| Asp¹ | 8.23 | 4.65 | 2.75, 2.60 | - |

| Dab² | 7.37 | 4.88 | 2.90, 2.70 | γ: 3.10, 2.95 |

| Pip³ | - | 4.90 | 2.22, 1.39 | γ: 1.95, 1.70; δ: 3.50, 2.80 |

| MeAsp⁴ | 8.85 | 5.05 | 3.15 | N-Me: 3.00 |

| Asp⁵ | 8.77 | 4.24 | 2.65, 2.50 | - |

| Gly⁶ | 8.45 | 3.94, 3.46 | - | - |

| Asp⁷ | 7.55 | 4.28 | 2.70, 2.55 | - |

| Gly⁸ | 8.21 | 3.98, 3.44 | - | - |

| Dab⁹ | 9.66 | 4.50 | 2.85, 2.65 | γ: 3.05, 2.90 |

| Val¹⁰ | 7.00 | 4.10 | 2.05 | γ-CH₃: 0.90, 0.85 |

| Pro¹¹ | - | 4.15 | 2.10, 1.80 | γ: 1.90, 1.80; δ: 3.60, 3.40 |

Note: Dab = α,β-diaminobutyric acid; Pip = Pipecolic acid; MeAsp = β-methyl-aspartic acid. Chemical shifts are illustrative and may vary.

Table 2: Key Sequential NOE Correlations for Peptide Backbone Assembly

| From Residue (i) | To Residue (i+1) | Observed NOE Cross-Peak |

| Asp¹ (Hα) | Dab² (NH) | dαN(1, 2) |

| Dab² (Hα) | Pip³ (Hδ) | dαδ(2, 3) |

| Pip³ (Hα) | MeAsp⁴ (NH) | dαN(3, 4) |

| MeAsp⁴ (Hα) | Asp⁵ (NH) | dαN(4, 5) |

| Asp⁵ (Hα) | Gly⁶ (NH) | dαN(5, 6) |

| Gly⁶ (Hα) | Asp⁷ (NH) | dαN(6, 7) |

| Asp⁷ (Hα) | Gly⁸ (NH) | dαN(7, 8) |

| Gly⁸ (Hα) | Dab⁹ (NH) | dαN(8, 9) |

| Dab⁹ (Hα) | Val¹⁰ (NH) | dαN(9, 10) |

| Val¹⁰ (Hα) | Pro¹¹ (Hδ) | dαδ(10, 11) |

| Pro¹¹ (Hα) | Dab² (NH) | dαN(11, 2) - Ring Closure |

Note: For proline and other N-substituted residues, the correlation is often to a δ-proton instead of an amide proton.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

-

Dissolution: Dissolve ~1-5 mg of purified Aspartocin D in 0.5 mL of a deuterated solvent. A mixture of 90% H₂O / 10% D₂O is common for observing exchangeable amide protons, though DMSO-d₆ can also be used for better resolution of these signals.[2][7]

-

Concentration: The final peptide concentration should be in the range of 1-5 mM.[8]

-

pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6). This can be done by adding microliter amounts of dilute DCl or NaOD.

-

Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.

-

Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).

2D NMR Data Acquisition

The following are starting-point parameters for experiments on a 600 MHz spectrometer.[11] Optimization will be required based on the specific instrument and sample.

a) 2D ¹H-¹H TOCSY

-

Purpose: To identify all protons within each amino acid's spin system.

-

Pulse Program: dipsi2etgp or equivalent with water suppression (e.g., Watergate).

-

Temperature: 298 K.

-

Spectral Width: 12-14 ppm in both dimensions.

-

Data Points: 4096 (F2) x 512 (F1).

-

Mixing Time: 60-80 ms. This duration is typically sufficient to allow magnetization transfer throughout most amino acid side chains.[11]

-

Relaxation Delay: 1.5 s.

-

Number of Scans: 8-16 per increment.

b) 2D ¹H-¹H DQF-COSY

-

Purpose: To identify 2- and 3-bond J-couplings, useful for distinguishing certain amino acids (e.g., Thr, Ile, Val) and confirming TOCSY assignments.

-

Pulse Program: cosygpqf or equivalent.

-

Parameters: Similar to TOCSY, but without a mixing time.

-

Number of Scans: 4-8 per increment.

c) 2D ¹H-¹H NOESY/ROESY

-

Purpose: To identify through-space correlations for sequential assignment. NOESY is standard, but ROESY is preferred for molecules in the intermediate size range where the NOE effect may be close to zero.[12][13]

-

Pulse Program: noesygpphzs (NOESY) or roesyetgp (ROESY) with water suppression.

-

Temperature: 298 K.

-

Spectral Width: 12-14 ppm in both dimensions.

-

Data Points: 4096 (F2) x 512 (F1).

-

Mixing Time (NOESY): 150-300 ms. A range of mixing times may be necessary to distinguish direct NOEs from spin diffusion artifacts.[11][12]

-

Spin-lock Time (ROESY): 150-250 ms.[14]

-

Relaxation Delay: 1.5 - 2.0 s.

-

Number of Scans: 16-64 per increment, as NOE signals are typically weak.

Visualizations

The following diagrams illustrate the logical workflow and key principles in the NMR sequencing process.

Caption: Experimental workflow for sequencing Aspartocin D.

Caption: TOCSY identifies all protons in a Valine spin system.

Caption: NOESY connects adjacent residues via through-space correlations.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aspartocin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to the amphomycin family, produced by Streptomyces canus. It exhibits antimicrobial activity primarily against Gram-positive bacteria. The antibacterial efficacy of Aspartocin D is notably dependent on the concentration of calcium ions. Its mechanism of action involves the inhibition of bacterial cell wall peptidoglycan synthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P) and its transporter, UptA.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aspartocin D using the broth microdilution method, along with data on its activity and a visualization of its mechanism of action.

Data Presentation: MIC of Aspartocin D

The following table summarizes the known MIC values for Aspartocin D against various Gram-positive bacteria. It is important to note that the activity of Aspartocin D is influenced by the concentration of calcium in the growth medium.

| Bacterial Species | Strain Information | Calcium (Ca²⁺) Concentration | MIC (µg/mL) |

| Bacillus subtilis | - | Not Specified | 0.125[1] |

| Staphylococcus aureus | - | 0.125 mM | 8[1] |

| Staphylococcus aureus | - | 2.5 mM | 0.25[1] |

Note: Further research is required to establish a more comprehensive MIC profile of Aspartocin D against a wider range of clinical isolates, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Aspartocin D by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, with modifications to accommodate the properties of a lipopeptide antibiotic.

1. Materials

-

Aspartocin D

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium chloride (CaCl₂) to the desired final concentration (e.g., 50 mg/L).

-

Bacterial strains for testing

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Growth control wells (CAMHB + bacteria, no antibiotic)

-

Sterility control wells (CAMHB only)

2. Preparation of Aspartocin D Stock Solution

-

Accurately weigh a sufficient amount of Aspartocin D powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile deionized water with 0.02% acetic acid to aid solubility and prevent peptide aggregation) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile 0.85% saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Broth Microdilution Procedure

-

Add 100 µL of sterile CAMHB (supplemented with the desired calcium concentration) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Aspartocin D stock solution to the first column of wells. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

-

The final volume in each well will be 200 µL.

-

Seal the plate with a sterile lid or adhesive seal.

5. Incubation

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Aspartocin D at which there is no visible growth (i.e., the well is clear).

-

The growth control well should be turbid, and the sterility control well should be clear.

Mechanism of Action and Visualizations

Aspartocin D exerts its antibacterial effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This process involves a dual mechanism of action targeting the lipid carrier C55-P and its flippase, UptA.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by Aspartocin D

The following diagram illustrates the key steps in the peptidoglycan synthesis pathway and the points of inhibition by Aspartocin D. In the cytoplasm, peptidoglycan precursors are synthesized and attached to the lipid carrier C55-P, forming Lipid II. Lipid II is then flipped across the cell membrane by a flippase, where it is incorporated into the growing peptidoglycan layer. The carrier C55-P is then recycled back to the cytoplasm by the flippase UptA to continue the cycle. Aspartocin D inhibits this process by binding to both C55-P and the flippase UptA, preventing the recycling of the lipid carrier and thereby halting cell wall synthesis.[2][3][4][5]

Experimental Workflow: MIC Assay

The following diagram outlines the experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of Aspartocin D.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Two broadly conserved families of polyprenyl-phosphate transporters [ouci.dntb.gov.ua]

- 5. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Assay for Aspartocin D Inhibition of UptA Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Aspartocin D, a cyclic lipopeptide[1][2], on the function of UptA, a putative proton-dependent oligopeptide transporter (POT)[3][4]. The assay utilizes purified UptA protein reconstituted into artificial lipid vesicles (proteoliposomes) to directly measure substrate transport and its inhibition.[5][6][7][8] This method is crucial for characterizing the potency of Aspartocin D and understanding its mechanism of action, providing essential data for drug discovery and development programs.

Principle of the Assay

The assay quantifies the function of the UptA transporter by measuring the uptake of a radiolabeled substrate into proteoliposomes. Purified UptA is incorporated into liposomes composed of a defined lipid mixture. An electrochemical proton gradient (proton motive force, PMF), which drives substrate transport in POT family proteins, is established across the liposome membrane.[3] The assay is initiated by adding a radiolabeled substrate, such as [³H]-glycyl-sarcosine (Gly-Sar), to the exterior of the proteoliposomes. The rate of substrate accumulation inside the vesicles is measured over time.

To determine the inhibitory effect of Aspartocin D, the transport assay is performed in the presence of varying concentrations of the compound. The reduction in substrate uptake relative to a vehicle control is used to calculate the percent inhibition and subsequently determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[9][10][11]

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| E. coli Polar Lipids | Avanti Polar Lipids | Or 3:1 (w/w) POPE:POPG mixture |

| N-Dodecyl-β-D-maltoside (DDM) | Anatrace | Solubilization of UptA |

| Bio-Beads SM-2 Adsorbents | Bio-Rad | Detergent removal |

| [³H]-Glycyl-sarcosine | American Radiolabeled Chemicals | Radiolabeled substrate |

| Aspartocin D | In-house/Custom Synthesis | |

| His-Tag Purification Resin | Qiagen | For UptA purification |

| Sephadex G-50 fine | GE Healthcare | Desalting columns |

| Scintillation Cocktail | PerkinElmer | For radioactivity measurement |

| Internal Buffer (pH 6.0) | - | 20 mM MES-KOH, 100 mM KCl |

| External Buffer (pH 8.0) | - | 20 mM HEPES-KOH, 100 mM KCl |

| Solubilization Buffer | - | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol, 1% (w/v) DDM |

| Lysis Buffer | - | 1% (v/v) Triton X-100 |

Experimental Protocols

Expression and Purification of Recombinant UptA

-

Expression: Transform E. coli BL21(DE3) cells with a pET-based vector containing the gene for C-terminally His-tagged UptA. Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4 hours at 30°C.

-

Membrane Preparation: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) and lyse the cells using a microfluidizer. Centrifuge at 10,000 x g for 20 minutes to remove cell debris. Collect the supernatant and ultracentrifuge at 150,000 x g for 1 hour to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C.

-

Purification: Centrifuge the solubilized mixture at 100,000 x g for 30 minutes. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (Solubilization Buffer with 20 mM imidazole and 0.05% DDM). Wash the column extensively and elute UptA with elution buffer containing 250 mM imidazole.

Reconstitution of UptA into Proteoliposomes

-

Liposome Preparation: Dry E. coli polar lipids from chloroform under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.[12]

-

Hydration: Hydrate the dried lipid film in Internal Buffer (pH 6.0) to a final concentration of 20 mg/mL. Subject the mixture to 5-7 freeze-thaw cycles in liquid nitrogen and a room temperature water bath to form multilamellar vesicles.[7]

-

Extrusion: Extrude the vesicle suspension 21 times through a 0.2 µm polycarbonate filter using a mini-extruder to generate unilamellar liposomes.[12]

-

Reconstitution: Solubilize the liposomes with DDM. Add purified UptA protein to the destabilized liposomes at a protein-to-lipid ratio of 1:100 (w/w). Incubate for 30 minutes at 4°C with gentle mixing.

-

Detergent Removal: Remove the detergent by adding Bio-Beads and incubating for at least 2 hours at 4°C. This process facilitates the spontaneous formation of sealed proteoliposomes containing UptA.[7]

-

Vesicle Harvesting: Harvest the proteoliposomes by ultracentrifugation at 200,000 x g for 1 hour. Resuspend the pellet in a small volume of Internal Buffer.

Transport Assay

-

Gradient Formation: Generate the proton motive force (PMF) by diluting the proteoliposomes (resuspended in Internal Buffer, pH 6.0) 100-fold into the External Buffer (pH 8.0). This creates both a pH gradient (ΔpH, acidic inside) and a membrane potential (ΔΨ, inside negative, driven by K⁺/valinomycin if needed).

-

Inhibitor Incubation: Aliquot the diluted proteoliposomes into reaction tubes. Add varying concentrations of Aspartocin D (e.g., from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 5 minutes at room temperature.

-

Initiation of Transport: Start the transport reaction by adding the radiolabeled substrate, [³H]-Gly-Sar, to a final concentration of 10 µM.

-

Time Points and Termination: At specified time points (e.g., 0, 30, 60, 120, 300 seconds), take a 100 µL aliquot from the reaction and immediately stop the transport by passing it through a pre-wetted Sephadex G-50 desalting column via centrifugation (spin-column method). This separates the proteoliposomes (containing internalized substrate) from the external buffer containing unincorporated substrate.[12]

-

Quantification: Collect the eluate (proteoliposomes) into a scintillation vial, add scintillation cocktail, and measure the internalized radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Uptake: Determine the amount of substrate transported (in pmol/mg protein) at each time point.

-

Determine Initial Velocity: Plot substrate uptake versus time and determine the initial velocity of transport from the linear portion of the curve for each inhibitor concentration.

-

Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of Aspartocin D using the formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_control)) * 100

-

Determine IC₅₀: Plot percent inhibition against the logarithm of Aspartocin D concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[9][10][13]

Data Presentation

The results of the inhibition assay should be summarized to clearly present the potency of Aspartocin D.

Table 1: Inhibitory Potency of Aspartocin D on UptA-mediated Transport

| Compound | IC₅₀ (µM) | Hill Slope | 95% Confidence Interval (µM) |

| Aspartocin D | 5.2 | 1.1 | 4.5 - 6.0 |

| Control Peptide | > 100 | N/A | N/A |

Data shown are representative. N/A: Not applicable.

Visualization of Protocols and Pathways

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow from protein expression to final data analysis.

Caption: Workflow for the UptA inhibition assay.

Proposed Mechanism of Inhibition

This diagram illustrates the function of UptA and its potential inhibition by Aspartocin D at the membrane level.

Caption: UptA transports substrate via a proton gradient, a process blocked by Aspartocin D.

References

- 1. Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proton-dependent oligopeptide transporter - Wikipedia [en.wikipedia.org]

- 4. InterPro [ebi.ac.uk]

- 5. Proteoliposome-based in vitro transport assays [bio-protocol.org]

- 6. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Mass Spectrometry Based Transport Assay for Studying EmrE Transport of Unlabeled Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

Solid-Phase Synthesis of Aspartocin D and Its Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D is a calcium-dependent lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Its complex structure, featuring a cyclic decapeptide core, D-amino acid residues, an N-methylated amino acid, and a lipid side chain, presents a significant synthetic challenge. This document provides a detailed protocol for the solid-phase synthesis of Aspartocin D and its derivatives using Fmoc/tBu chemistry. The described methodology outlines the preparation of the linear peptide, on-resin cyclization, lipidation, and final cleavage and purification. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex lipopeptides for drug discovery and development.

Introduction

Aspartocin D belongs to the aspartocin family of lipopeptide antibiotics, which also includes aspartocins A, B, and C.[3][4] These natural products share a common cyclic decapeptide core but differ in their N-terminal fatty acid moiety.[3][4] The structure of Aspartocin D is characterized by the sequence cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-) with an N-terminal Asp residue acylated with an isotetradecenoic acid. The presence of D-amino acids (D-pipecolic acid and D-diaminobutyric acid) and an N-methylated aspartic acid residue contributes to its conformational rigidity and resistance to proteolysis.[3][4][5]

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of such complex peptides.[6][7][8][9] The Fmoc/tBu strategy is particularly well-suited for this purpose, allowing for the stepwise assembly of the peptide chain under mild conditions.[7] This document details a comprehensive protocol for the synthesis of Aspartocin D, which can be adapted for the generation of various derivatives to explore structure-activity relationships (SAR).

Data Presentation

Table 1: Physicochemical Properties of Aspartocin D

| Property | Value | Reference |

| Molecular Formula | C57H89N13O20 | [2] |

| Molecular Weight | 1296.4 g/mol | [2] |

| CAS Number | 1211953-97-7 | [2] |

Table 2: Illustrative Yields and Purity for the Solid-Phase Synthesis of Aspartocin D

| Step | Description | Expected Yield (%) | Expected Purity (%) |

| 1 | Loading of first amino acid (Fmoc-Asp(OAll)-OH) onto 2-chlorotrityl chloride resin | 90-95 | N/A |

| 2 | Linear peptide assembly (11 residues) | 80-85 (overall) | >90 (crude linear peptide) |

| 3 | On-resin cyclization | 50-60 | >85 (crude cyclic peptide) |

| 4 | Fatty acid coupling | 70-80 | >80 (crude lipopeptide) |

| 5 | Cleavage and deprotection | 85-95 | >70 (crude final product) |

| 6 | HPLC Purification | 30-40 | >98 (purified product) |

Table 3: Biological Activity of Aspartocin D

| Organism | MIC (µg/mL) in presence of 2.5 mM Ca2+ | MIC (µg/mL) in presence of 0.125 mM Ca2+ | Reference |

| Bacillus subtilis | 0.06 | 4 | [1][2] |

| Staphylococcus aureus | 0.25 | 8 | [1][2] |

Experimental Protocols

Materials and Reagents

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (including Fmoc-D-Pip-OH, Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-MeAsp(OtBu)-OH)

-

Fmoc-Asp(OAll)-OH

-

Isotetradecenoic acid

-

Coupling reagents: HBTU, HATU, DIC

-

Bases: DIPEA, Piperidine

-

Solvents: DMF, DCM, NMP, Methanol, Diethyl ether

-

Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Scavenger for allyl deprotection (e.g., Phenylsilane)

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA) for HPLC

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.

-

Loading of the First Amino Acid:

-

Dissolve Fmoc-Asp(OAll)-OH (2 eq) and DIPEA (4 eq) in DCM.

-

Add the solution to the swollen resin and shake for 2 hours.

-

Cap any unreacted sites by adding methanol and shaking for 30 minutes.

-

Wash the resin with DCM, DMF, and finally DCM. Dry the resin under vacuum.

-

-

Chain Elongation (Fmoc SPPS Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3 eq) with HBTU/HATU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours. For hindered couplings, such as with Fmoc-MeAsp(OtBu)-OH, double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence: Pro, Val, D-Dab(Boc), Gly, Asp(OtBu), Gly, Asp(OtBu), MeAsp(OtBu), D-Pip, D-Dab(Boc).

-

Protocol 2: On-Resin Cyclization

-

Allyl Deprotection:

-

Swell the resin-bound linear peptide in DCM.

-

Add Pd(PPh3)4 (0.25 eq) and Phenylsilane (15 eq) in DCM.

-

Shake the mixture under argon for 2 hours. Repeat if necessary.

-

Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.

-

-

Fmoc Deprotection of the N-terminus: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal Dab residue.

-

On-Resin Macrolactamization:

-

Swell the resin in a large volume of DMF/DCM (1:1) to promote intramolecular cyclization.

-

Add a coupling reagent suitable for cyclization, such as HATU (4 eq) and DIPEA (8 eq).

-

Shake the reaction mixture for 24 hours at room temperature.

-

Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Wash the resin thoroughly with DMF and DCM.

-

Protocol 3: Lipidation, Cleavage, and Purification

-

N-terminal Fmoc Deprotection: Remove the Fmoc group from the exocyclic Asp residue by treating with 20% piperidine in DMF.

-

Fatty Acid Coupling:

-

Activate isotetradecenoic acid (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF.

-

Add the activated fatty acid to the resin and shake for 4 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude lipopeptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of DMSO or DMF and dilute with water/acetonitrile.

-

Purify the lipopeptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

Collect fractions containing the pure product and confirm the mass by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Mandatory Visualization

Caption: Experimental workflow for the solid-phase synthesis of Aspartocin D.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation and characterization of a new cyclic lipopeptide surfactin from a marine-derived Bacillus velezensis SH-B74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

Application Notes & Protocols: Developing Cell-Based Assays for Aspartocin D Activity on the Human Oxytocin Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing and implementing cell-based assays to investigate the activity of novel compounds, exemplified by Aspartocin D, on the human oxytocin receptor (OXTR). While Aspartocin D is recognized as a lipopeptide antibiotic that targets bacterial cell wall synthesis, these protocols will explore its hypothetical activity on a G-protein coupled receptor (GPCR) to illustrate a robust framework for compound screening and characterization. The methodologies detailed herein are broadly applicable for evaluating the agonistic or antagonistic potential of test articles on Gq-coupled receptor signaling pathways. We present protocols for a primary high-throughput calcium mobilization assay and a secondary luciferase reporter gene assay for confirmation and potency determination.

Introduction to Oxytocin Receptor Signaling

The human oxytocin receptor (OXTR) is a class A G-protein coupled receptor pivotal in various physiological processes, including social bonding and uterine contractions.[1][2] Upon binding of its endogenous ligand, oxytocin, the OXTR primarily couples to the Gαq subunit of the heterotrimeric G protein.[2][3] This initiates a signaling cascade beginning with the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This transient increase in cytosolic calcium is a hallmark of Gq pathway activation and serves as a robust readout for receptor activity in primary screening assays.

Experimental Workflow for Compound Characterization

A tiered assay approach is recommended for efficient screening and characterization of compounds like Aspartocin D. This workflow begins with a high-throughput primary screen to identify active compounds ("hits"), followed by more detailed secondary assays to confirm activity and determine potency.

Primary Screening: Intracellular Calcium Mobilization Assay

This assay provides a rapid and sensitive method for detecting Gq-coupled receptor activation by measuring transient increases in intracellular calcium. It is well-suited for high-throughput screening (HTS). We will use a cell line stably expressing the human OXTR, such as HEK293-OXTR or CHO-K1-OXTR. The assay utilizes a calcium-sensitive fluorescent dye, like Fura-2 or Fluo-4, that exhibits an increase in fluorescence intensity upon binding to Ca2+.[6][7][8]

Experimental Protocol

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human OXTR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000-60,000 cells per well.

-

Incubate at 37°C and 5% CO2 overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the cell plate and add 50 µL of the dye loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of Aspartocin D in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound stock in the assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (Oxytocin).

-

Using a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation), add 20 µL of the diluted compound to the cell plate.

-

-

Data Acquisition and Analysis:

-

Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-